2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(2-thiophen-3-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12(18-14-5-3-2-4-6-14)15(17)16-9-7-13-8-10-19-11-13/h2-6,8,10-12H,7,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCUWRCLRIVAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CSC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol reacts with an appropriate halide.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound features a phenoxy group, a thiophene ring, and a propanamide moiety, which contribute to its versatility in chemical reactions. Its molecular structure allows for interactions with specific biological targets, making it suitable for various therapeutic applications.
Chemistry
- Building Block for Synthesis : 2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide serves as a precursor for synthesizing more complex molecules. Its unique structure enables chemists to modify it to create derivatives with enhanced properties.
| Application | Description |
|---|---|
| Synthesis | Used as a starting material in organic synthesis. |
| Catalysis | Acts as a catalyst in various chemical reactions. |
Biology
- Biological Activity : The compound is being investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 10 | Anticancer |
| HepG2 | 20 | Anticancer |
| 4T1 | 15 | Anticancer |
Medicine
- Therapeutic Potential : Ongoing research aims to explore the compound's efficacy as a therapeutic agent. It may have applications in treating various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on different cancer cell lines, revealing significant cytotoxic effects against HeLa and HepG2 cells at concentrations below 20 µM. The mechanism of action appears to involve the inhibition of key enzymes involved in cellular proliferation pathways .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiophene groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide with structurally related propanamide derivatives, emphasizing substituent variations and their implications:
Key Observations:
Aromatic vs. Heterocyclic Substituents: The phenoxy group in the target compound contrasts with the 6-methoxynaphthalen-2-yl group in naproxen-derived amides (e.g., ), which are known for cyclooxygenase (COX) inhibition. The methoxynaphthalene group enhances planarity and COX-binding affinity, whereas the phenoxy group may offer simpler π-stacking interactions . Thiophen-3-yl (vs. thiophen-2-yl) substitution alters electronic distribution and steric interactions. For example, highlights antibacterial imidazoles with thiophen-2-yl groups, suggesting positional isomerism impacts target selectivity .
Linker Flexibility and Bioactivity :
- The ethyl linker in 2-(thiophen-3-yl)ethylamine provides moderate flexibility compared to rigid indole ethyl () or chlorophenethyl () groups. Increased rigidity in indole derivatives may enhance receptor binding but reduce metabolic stability .
This difference could influence solubility and membrane permeability .
Biological Activity
2-Phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, which include a phenoxy group, a thiophene ring, and a propanamide moiety, contribute to its diverse interactions with biological targets.
The mechanism of action for this compound is believed to involve interactions with various biological targets, such as enzymes and receptors. These interactions may lead to the modulation of cellular processes, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It may interact with receptors involved in signaling pathways that regulate cell survival and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. It appears to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. Specific findings include:
- Cytotoxicity : The compound exhibits cytotoxic effects on several cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that it can significantly suppress tumor growth in xenograft models, suggesting potential as a therapeutic agent for cancer treatment .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiophene and phenoxy groups can enhance biological activity. Compounds with similar structures have shown improved solubility and potency against various cancer models . This suggests that further optimization of the chemical structure could lead to more effective derivatives.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Amide Bond Formation : Use coupling agents like HATU or EDCI with DIPEA in anhydrous DMF to react 2-phenoxypropanoic acid with 2-(thiophen-3-yl)ethylamine.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
Intermediate Validation : Confirm intermediates via H NMR and LC-MS before proceeding.
For analogs, substituents on the phenoxy or thiophene groups can be introduced via Suzuki-Miyaura coupling or electrophilic substitution .
Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- H/C NMR in DMSO-d to resolve aromatic protons (phenoxy and thiophene signals at δ 6.5–7.8 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Crystallography :
Advanced: How can researchers address challenges in refining crystallographic data for this compound?
Methodological Answer:
Common challenges include twinning or weak diffraction . Solutions:
Data Collection : Optimize crystal mounting (loop size, cryoprotectants) to minimize ice formation.
Refinement :
- Use SHELXL’s TWIN and ROTA commands for twinned data.
- Apply RIGU restraints for flexible moieties (e.g., thiophene-ethyl chain).
- Validate with R < 5% and goodness-of-fit (GOF) ~1.0 .
Validation Tools : Check using PLATON’s ADDSYM or CCDC’s Mercury for missed symmetry .
Advanced: How to design structure-activity relationship (SAR) studies targeting the thiophene moiety?
Methodological Answer:
Analog Synthesis : Replace thiophen-3-yl with furan-3-yl () or phenyl groups to probe electronic/steric effects.
Biological Assays :
- Screen for kinase inhibition (e.g., EGFR, JAK2) using fluorescence polarization assays.
- Compare IC values to assess substituent impact.
Computational Modeling :
- Dock analogs into target proteins (e.g., AutoDock Vina) to correlate activity with binding affinity.
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
Advanced: How to resolve discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise in vibrational spectra (e.g., IR) or NMR chemical shifts :
IR Analysis :
- Compare experimental IR-LD spectra (oriented crystals in nematic liquid crystals) with ab initio calculations (e.g., Gaussian09 at B3LYP/6-311++G**). Adjust scaling factors (0.96–0.98) for frequency alignment .
NMR Shifts :
- Use GIAO-DFT (B3LYP/cc-pVTZ) with solvent models (SMD for DMSO).
- Calibrate using known reference compounds (e.g., TMS for H) .
Advanced: What strategies mitigate batch-to-batch variability in biological activity assays?
Methodological Answer:
Quality Control :
- Enforce ≥95% purity (HPLC with C18 column, 220 nm detection).
- Standardize storage (-20°C under argon to prevent oxidation).
Assay Design :
- Include positive controls (e.g., staurosporine for kinase inhibition).
- Use triplicate measurements and Z’-factor validation to ensure robustness .
Basic: What are the key physicochemical properties influencing solubility and bioavailability?
Methodological Answer:
- LogP : Calculate via ChemDraw (estimated ~3.2), suggesting moderate lipophilicity.
- Solubility : Test in PBS (pH 7.4) and DMSO; use sonication for dispersion.
- Permeability : Predict via PAMPA assay; modify with PEGylation if needed .
Advanced: How to analyze electronic effects of the phenoxy group on reactivity?
Methodological Answer:
Electrochemical Studies : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF) to measure oxidation potentials.
Theoretical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
